molecular formula C24H24N4O5S B11360581 5-[bis(furan-2-ylmethyl)amino]-N-(3,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[bis(furan-2-ylmethyl)amino]-N-(3,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11360581
M. Wt: 480.5 g/mol
InChI Key: PPESQLLOOICBEA-UHFFFAOYSA-N
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Description

5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(3,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine core substituted with various functional groups, including furan, dimethylphenyl, and methanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(3,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the amination of 5-(hydroxymethyl)furfural with ammonia over a bifunctional catalyst, followed by further functionalization to introduce the pyrimidine and methanesulfonyl groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(3,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the furan rings yields furanones, while reduction of nitro groups results in amines.

Scientific Research Applications

5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(3,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(3,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and require further investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(aminomethyl)furan: A related compound with similar furan-based structure.

    N-(3,4-Dimethylphenyl)pyrimidine-4-carboxamide: Shares the pyrimidine and dimethylphenyl groups.

    Methanesulfonylpyrimidine derivatives: Compounds with similar sulfonyl and pyrimidine functionalities.

Uniqueness

5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(3,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H24N4O5S

Molecular Weight

480.5 g/mol

IUPAC Name

5-[bis(furan-2-ylmethyl)amino]-N-(3,4-dimethylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H24N4O5S/c1-16-8-9-18(12-17(16)2)26-23(29)22-21(13-25-24(27-22)34(3,30)31)28(14-19-6-4-10-32-19)15-20-7-5-11-33-20/h4-13H,14-15H2,1-3H3,(H,26,29)

InChI Key

PPESQLLOOICBEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=CO3)CC4=CC=CO4)S(=O)(=O)C)C

Origin of Product

United States

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